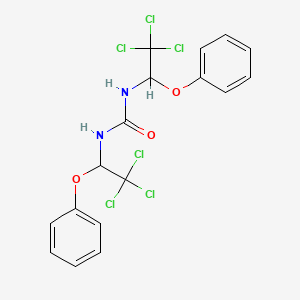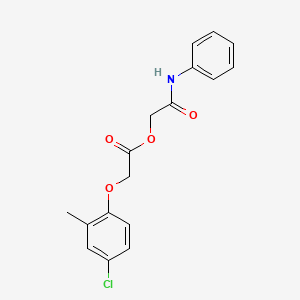
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide, also known as DAH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DAH is a hydrazide derivative of isoquinoline, which is a heterocyclic compound widely used in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide is not fully understood. However, it has been proposed that 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide exerts its pharmacological effects by inhibiting various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms such as bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits antioxidant activity by reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in lab experiments is its potential pharmacological properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to exhibit various biological activities, which makes it a promising candidate for drug development. Another advantage is its ease of synthesis. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide can be synthesized using simple and cost-effective methods. However, there are some limitations associated with the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in lab experiments. One of the limitations is its low solubility in water, which can affect its bioavailability. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide. One of the directions is to investigate its potential use as a drug delivery system. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to form complexes with metal ions, which can be used to deliver drugs to specific targets. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to inhibit acetylcholinesterase, which is an enzyme involved in the pathogenesis of these diseases. Finally, further studies are needed to investigate the safety and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with metal ions.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)8-14-6-5-9-3-1-2-4-10(9)7-14/h1-4H,5-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHINXBOBMKMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1H-isoquinolin-2-yl)acetic hydrazide | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)